N-(1-cyclopropylethyl)-3-fluorobenzamide

Fluorine regioisomerism Medicinal chemistry SAR studies

This specific meta-fluoro regioisomer and chiral N-(1-cyclopropylethyl) analog are essential for controlled SAR campaigns. Its unique Hammett σₘ value (+0.34) and metabolic-shielding cyclopropane ring preclude generic substitution. Ideal for benchmarking MAO-B inhibition, metabolic stability profiling, and chiral SFC method development. Non-human research use only.

Molecular Formula C12H14FNO
Molecular Weight 207.24 g/mol
Cat. No. B3823135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyclopropylethyl)-3-fluorobenzamide
Molecular FormulaC12H14FNO
Molecular Weight207.24 g/mol
Structural Identifiers
SMILESCC(C1CC1)NC(=O)C2=CC(=CC=C2)F
InChIInChI=1S/C12H14FNO/c1-8(9-5-6-9)14-12(15)10-3-2-4-11(13)7-10/h2-4,7-9H,5-6H2,1H3,(H,14,15)
InChIKeyAWLFANMRRMDUPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Cyclopropylethyl)-3-fluorobenzamide – CAS 297138-86-4 Procurement & Technical Baseline


N-(1-Cyclopropylethyl)-3-fluorobenzamide (CAS 297138-86-4) is a synthetic small-molecule aromatic amide with the molecular formula C₁₂H₁₄FNO and a molecular weight of 207.24 g/mol . The compound features a 3-fluorobenzoyl moiety linked via an amide bond to a chiral 1-cyclopropylethylamine substituent. It is commercially supplied at ≥95% purity for non-human research use only . As a member of the fluorobenzamide class, compounds bearing this scaffold have been investigated as selective monoamine oxidase B (MAO-B) inhibitors [1]; however, target-specific bioactivity data for this precise analog remain sparse in the public domain, making procurement decisions dependent on comparative structural and physicochemical differentiation from its closest regioisomeric and N-substituted analogs.

Why N-(1-Cyclopropylethyl)-3-fluorobenzamide Cannot Be Interchanged with Regioisomeric or N-Substituted Analogs


Although fluorobenzamides share a common benzamide core, the combination of fluorine regioisomerism (ortho vs. meta vs. para) and the steric and lipophilic character of the N-(1-cyclopropylethyl) group produces distinct physicochemical and pharmacological profiles that preclude generic substitution. The meta-fluorine position on the benzamide ring alters the electron distribution of the aromatic system differently than ortho- or para-substituted analogs, which can shift target-binding affinity and selectivity profiles in enzyme inhibition assays [1]. Simultaneously, the branched 1-cyclopropylethyl N-substituent introduces greater steric bulk and conformational constraint compared to simpler N-ethyl or N-cyclopropyl analogs, which can differentially affect LogP, metabolic stability, and passive membrane permeability . These cumulative differences mean that procurement of a specific regioisomer and N-substitution pattern is not interchangeable for structure-activity relationship (SAR) studies, lead optimization campaigns, or pharmacological profiling—each analog must be evaluated on its own merits.

N-(1-Cyclopropylethyl)-3-fluorobenzamide – Quantitative Differentiation Evidence Against Closest Analogs


Meta-Fluorine Regioisomerism: 3-Fluoro vs. 2-Fluoro vs. 4-Fluoro Benzamide Electronic and Steric Differentiation

The 3-fluoro (meta) substitution on the benzamide ring confers distinct electronic properties compared to the 2-fluoro (ortho) and 4-fluoro (para) regioisomers. The Hammett substituent constant (σₘ) for meta-fluorine is +0.34, versus σₚ = +0.06 for para-fluorine, indicating that the meta isomer exerts a stronger electron-withdrawing inductive effect while minimizing resonance donation to the amide carbonyl [1]. This differential electronic modulation affects the hydrogen-bonding capacity of the amide NH and the carbonyl oxygen, which are critical pharmacophoric elements in target engagement. In related fluorobenzamide series evaluated as MAO-B inhibitors, the position of the fluorine substituent on the benzamide ring was shown to influence inhibitory potency, with structure-activity relationships indicating that meta-substituted analogs can exhibit different IC₅₀ values compared to their ortho- or para-substituted counterparts [2]. N-(1-cyclopropylethyl)-2-fluorobenzamide (CAS 875424-60-5) and N-(1-cyclopropylethyl)-4-fluorobenzamide are commercially available comparators that differ only in fluorine position, enabling direct head-to-head SAR studies.

Fluorine regioisomerism Medicinal chemistry SAR studies

N-(1-Cyclopropylethyl) vs. N-Cyclopropyl Substitution: Impact on Calculated LogP and Molecular Bulk

The N-(1-cyclopropylethyl) group introduces an additional methyl group and an sp³-hybridized chiral center compared to the simpler N-cyclopropyl substituent. Using computed LogP as a surrogate for lipophilicity, N-cyclopropyl-3-fluorobenzamide (CAS 88229-15-6, MW 179.19) has a calculated LogP of 2.29 . Applying a standard π contribution of approximately +0.5 log unit per additional methylene/methyl unit, the predicted LogP for N-(1-cyclopropylethyl)-3-fluorobenzamide (MW 207.24) is estimated to be ≈2.8–3.0 [1]. This increase in lipophilicity corresponds to a calculated molecular weight increase of 28.05 g/mol (+15.7%) and an increase in the number of rotatable bonds from 2 to 3, both of which influence passive membrane permeability, aqueous solubility, and CYP450-mediated metabolic pathways. The chiral center at the α-carbon of the cyclopropylethyl group also introduces stereochemical complexity absent in the N-cyclopropyl analog.

Lipophilicity optimization Drug design Physicochemical profiling

Cyclopropylethyl vs. Simple N-Ethyl Substitution: Metabolic Stability and Conformational Constraint

Replacing an N-ethyl group with an N-(1-cyclopropylethyl) group introduces a cyclopropane ring that is known to confer metabolic stability advantages. Cyclopropane rings are resistant to CYP450-mediated oxidation at the α-position due to the ring strain and the lack of accessible hydrogen atoms for abstraction at the cyclopropyl carbons, effectively acting as a 'metabolic shield' [1]. In contrast, the simple N-ethyl-3-fluorobenzamide (CAS 150079-37-1, MW 167.18) contains an unshielded ethyl group susceptible to N-dealkylation and ω-oxidation. The N-(1-cyclopropylethyl) substitution also introduces greater conformational constraint because the cyclopropane ring restricts rotational freedom around the C–N bond compared to the freely rotating ethyl group. While direct comparative microsomal stability data for these specific analogs are not publicly available, class-level evidence from multiple cyclopropylethyl-containing drug candidates (e.g., PI3Kγ inhibitors) demonstrates that this substitution pattern confers superior metabolic stability and target residence time [2].

Metabolic stability CYP450 metabolism Cyclopropane shield

Fluorine Presence vs. Absence: 3-Fluorobenzamide Core vs. Unsubstituted Benzamide – Metabolic and Potency Implications

The presence of a fluorine atom at the 3-position of the benzamide ring distinguishes N-(1-cyclopropylethyl)-3-fluorobenzamide from the non-fluorinated N-(1-cyclopropylethyl)benzamide (CAS 6240-93-3). Fluorine incorporation on aromatic rings is a well-established strategy in medicinal chemistry to block sites of CYP450-mediated aromatic hydroxylation, thereby enhancing metabolic stability [1]. The C–F bond (bond dissociation energy ≈ 485 kJ/mol) is significantly stronger than the corresponding C–H bond (~460 kJ/mol), making the fluorinated position resistant to oxidative metabolism. Furthermore, the electron-withdrawing effect of the 3-fluoro substituent can modulate the pKₐ of the amide NH and alter hydrogen-bonding interactions with biological targets. In a patent series of fluorobenzamide MAO-B inhibitors, the presence and position of fluorine substitution on the benzamide ring directly influenced in vitro potency, with certain fluorinated analogs showing IC₅₀ values in the sub-micromolar range [2].

Fluorine substitution Metabolic stability Potency enhancement

N-(1-Cyclopropylethyl)-3-fluorobenzamide – Recommended Research and Industrial Application Scenarios


Structure-Activity Relationship (SAR) Studies on Fluorobenzamide-Based Enzyme Inhibitors

N-(1-Cyclopropylethyl)-3-fluorobenzamide serves as a key structural probe in systematic SAR campaigns investigating the impact of (a) fluorine regioisomerism (3-F vs. 2-F vs. 4-F) and (b) N-alkyl substitution pattern (cyclopropylethyl vs. cyclopropyl vs. ethyl) on target-binding affinity and selectivity. The Hammett σₘ value for meta-fluorine (+0.34) is markedly different from that of para-fluorine (+0.06), enabling researchers to correlate electronic effects with biological activity [1]. Procurement of this specific analog, alongside its 2-fluoro (CAS 875424-60-5) and 4-fluoro counterparts, allows for internally controlled head-to-head comparisons that isolate the contribution of fluorine position to potency and selectivity.

Metabolic Stability and ADME Profiling of Cyclopropylethyl-Containing Chemical Probes

The 1-cyclopropylethyl N-substituent, combined with the 3-fluorobenzamide core, makes this compound suitable for evaluating the metabolic shielding effects of cyclopropane rings in a benzamide scaffold context. Class-level evidence indicates that cyclopropane rings resist CYP450-mediated oxidative metabolism [2], while the 3-fluoro substituent blocks aromatic hydroxylation [3]. Researchers can use this analog in comparative microsomal or hepatocyte stability assays against N-ethyl-3-fluorobenzamide (CAS 150079-37-1) and N-(1-cyclopropylethyl)benzamide (CAS 6240-93-3) to quantify the individual and combined contributions of the cyclopropylethyl group and fluorine substitution to metabolic stability.

MAO-B Inhibitor Lead Optimization Programs

The fluorobenzamide chemotype is established in the patent literature as a scaffold for selective MAO-B inhibitors relevant to neurodegenerative disease research [4]. N-(1-cyclopropylethyl)-3-fluorobenzamide, with its predicted LogP of ≈2.8–3.0 (higher than the N-cyclopropyl analog at LogP 2.29) and the presence of the metabolic-shielding cyclopropylethyl group, represents a calculated balance of CNS-permeable lipophilicity and metabolic stability that may be advantageous for brain-penetrant MAO-B inhibitor design. This analog can be benchmarked against known MAO-B inhibitors in recombinant enzyme assays to establish its IC₅₀ and selectivity profile.

Chiral Chromatography Method Development and Stereochemical Purity Assessment

The chiral center at the α-carbon of the 1-cyclopropylethyl group introduces enantiomeric complexity absent in the achiral N-cyclopropyl analog (CAS 88229-15-6). This makes N-(1-cyclopropylethyl)-3-fluorobenzamide an excellent test analyte for developing and validating chiral HPLC or SFC separation methods. The compound's moderate lipophilicity (estimated LogP ≈2.8–3.0) and UV-active 3-fluorobenzamide chromophore facilitate detection, while the rigid cyclopropane ring provides conformational constraint that can enhance enantiomeric resolution on polysaccharide-based chiral stationary phases.

Quote Request

Request a Quote for N-(1-cyclopropylethyl)-3-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.